molecular formula C14H21N3O8 B12434176 [(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate

[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate

Cat. No.: B12434176
M. Wt: 359.33 g/mol
InChI Key: SWFHDHBVUMLTMW-PYCPPJMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple acetoxy groups and an azidoethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Protection of Hydroxyl Groups: The starting material, which contains hydroxyl groups, is first protected using acetylation to form acetoxy groups.

    Introduction of Azidoethoxy Group: The protected intermediate is then reacted with 2-azidoethanol under suitable conditions to introduce the azidoethoxy group.

    Final Acetylation: The final step involves acetylation of the remaining hydroxyl groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The acetoxy groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation Products: Oxo derivatives with altered functional groups.

    Reduction Products: Amino derivatives with the azido group reduced to an amine.

    Substitution Products: Compounds with new functional groups replacing the acetoxy groups.

Scientific Research Applications

[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to the presence of the azido group.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of [(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The acetoxy groups can undergo hydrolysis, releasing acetic acid and exposing hydroxyl groups that can further react with other molecules.

Comparison with Similar Compounds

[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate can be compared with similar compounds such as:

    [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl] acetate: Similar structure but with fewer acetoxy groups.

    [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-azidoethoxy)ethoxy] acetate: Contains an additional ethoxy group.

Properties

Molecular Formula

C14H21N3O8

Molecular Weight

359.33 g/mol

IUPAC Name

[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C14H21N3O8/c1-7-11(23-8(2)18)12(24-9(3)19)13(25-10(4)20)14(22-7)21-6-5-16-17-15/h7,11-14H,5-6H2,1-4H3/t7?,11-,12?,13+,14-/m1/s1

InChI Key

SWFHDHBVUMLTMW-PYCPPJMOSA-N

Isomeric SMILES

CC1[C@H](C([C@@H]([C@@H](O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.